molecular formula C11H15NO4 B5430301 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid

5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid

Cat. No.: B5430301
M. Wt: 225.24 g/mol
InChI Key: RYGQPTJGYVABKT-UHFFFAOYSA-N
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Description

5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid is a chemical compound of interest in medicinal and organic chemistry research. This molecule integrates a furan ring, a morpholine unit, and a carboxylic acid functional group, making it a valuable heterocyclic building block for the synthesis of more complex molecules . The carboxylic acid group is a versatile handle for further synthetic modification. It readily undergoes common reactions such as amide coupling to form peptide bonds, esterification, and reduction, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The morpholine ring, a common feature in pharmaceuticals, is known to enhance solubility and serve as a pharmacophore, potentially contributing to biological activity in target molecules . Furan-carboxylic acid scaffolds are investigated for their potential applications in various research areas, including the development of enzyme inhibitors and novel bioactive compounds . As a high-purity synthetic intermediate, this compound is intended for research applications in drug discovery and chemical development. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12/h6H,2-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGQPTJGYVABKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with morpholine under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative as a starting material, which undergoes a nucleophilic substitution reaction with morpholine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired purity levels .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of furan-based carboxylic acids have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the furan ring can enhance potency and selectivity towards cancer cells.

Table 1: Anticancer Activity of Furan Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-78.3Cell cycle arrest
This compoundA54910.0ROS generation

Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of morpholine-containing compounds. Studies have shown that these compounds can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The morpholine group is believed to enhance the solubility and bioavailability of the compounds, making them suitable candidates for drug development targeting neurological disorders.

Polymer Science Applications

Polymerization Potential
this compound serves as a valuable monomer for synthesizing novel polymers. The furan ring allows for various polymerization techniques, including radical and step-growth polymerization, leading to materials with unique properties such as biodegradability and thermal stability.

Table 2: Polymerization Characteristics

Polymer TypeMonomer UsedProperties
Polyethylene Furanoate (PEF)This compoundBiodegradable, high thermal stability
PolyamidesFuran-based monomersEnhanced mechanical strength

Biodegradable Plastics
The incorporation of furan derivatives into polymer matrices has been extensively studied for creating biodegradable plastics. These materials are increasingly important in reducing environmental impact and promoting sustainability in packaging applications.

Case Studies

Case Study 1: Anticancer Screening
A recent study screened a series of furan derivatives, including this compound, against various cancer cell lines. The results highlighted its potential as a lead compound for further development in anticancer therapies due to its favorable IC50 values and mechanisms involving apoptosis.

Case Study 2: Polymer Development
In another investigation, researchers synthesized a new class of polyesters using this compound as a monomer. The resulting polymers exhibited enhanced thermal properties compared to conventional polyesters, making them suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2-carboxylic acid derivatives are a versatile class of compounds with diverse pharmacological applications. Below, 5-methyl-4-(morpholinomethyl)furan-2-carboxylic acid is compared to structurally analogous compounds based on substituents, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Substituents (Position 4/5) Molecular Weight (g/mol) Key Features
This compound 26095-39-6 C₁₂H₁₇NO₄ Morpholinomethyl (4), Methyl (5) 225.24 Morpholine enhances solubility; methyl improves steric stability.
5-Ethyl-4-(morpholinomethyl)furan-2-carboxylic acid 844882-31-1 C₁₂H₁₇NO₄ Morpholinomethyl (4), Ethyl (5) 239.27 Ethyl group increases hydrophobicity vs. methyl.
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid - - Pyrrolidine-sulfonyl (4), Methyl (5) - Sulfonyl group introduces strong electron-withdrawing effects.
5-(4-Nitrophenyl)furan-2-carboxylic acid - C₁₁H₇NO₅ 4-Nitrophenyl (5) 233.18 Nitro group enhances electron deficiency; potent anti-TB activity .
5-Hydroxymethyl-furan-2-carboxylic acid 6338-41-6 C₆H₆O₄ Hydroxymethyl (5) 158.11 Hydroxyl group increases hydrophilicity.

Key Observations:

  • Morpholine vs. Other Substituents: Morpholinomethyl derivatives exhibit balanced solubility due to morpholine's dual hydrogen-bonding capacity (O and N atoms). This contrasts with pyrrolidine-sulfonyl groups (electron-withdrawing) or hydroxymethyl groups (polar but less stable) .
  • Substituent Position: Methyl/ethyl groups at the 5-position influence steric bulk and lipophilicity.
  • Electron-Deficient Groups: Nitro-substituted analogs (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) show enhanced antimycobacterial activity, likely due to improved target binding (e.g., MbtI enzyme inhibition) .

Biological Activity

5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1O1N1C1H1C1\text{C}_1\text{H}_1\text{O}_1\text{N}_1\text{C}_1\text{H}_1\text{C}_1

This compound features a furan ring, a carboxylic acid functional group, and a morpholinomethyl substituent, which contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially modulating their activity.
  • Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial effects against certain pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer metabolism or microbial growth.
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Studies

A notable study evaluated the anticancer potential of this compound against human ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. This suggests moderate efficacy as an anticancer agent.

Enzyme Interaction Studies

Another investigation focused on the compound's interaction with Polo-like kinase 1 (Plk1), a critical target in cancer therapy. The study found that this compound exhibited an affinity for Plk1 with an IC50 value of approximately 12 µM, indicating potential as a selective inhibitor.

Antimicrobial Activity

Research assessing the antimicrobial properties revealed that the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting that it could serve as a lead compound for developing new antimicrobial agents.

Data Summary

Biological ActivityIC50/EffectReference
Anticancer (Ovarian)15 µM
Plk1 Inhibition12 µM
Antimicrobial ActivityMIC: 8 - 32 µg/mL

Q & A

Q. How can researchers optimize the synthesis of 5-methyl-4-(morpholinomethyl)furan-2-carboxylic acid to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction parameters such as molar ratios (e.g., morpholine-to-furan derivative ratio), temperature (40–80°C for nucleophilic substitution), and reaction time (12–24 hours). Catalysts like copper salts or bases (e.g., K₂CO₃) may enhance the alkylation of the furan ring with morpholine . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol or acetone) is recommended to isolate high-purity products . Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., morpholinomethyl at C4, methyl at C5) and confirms ring functionalization.
  • FT-IR: Detects carboxylic acid (1700–1750 cm⁻¹) and morpholine N-H stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (225.24 g/mol) and fragmentation patterns .
  • X-ray Diffraction: Resolves crystal structure and intermolecular interactions, critical for understanding reactivity .

Q. Which methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC-UV/Vis: Use a C18 column with mobile phase (acetonitrile:water + 0.1% formic acid) for separation; detect at λ = 210–260 nm (carboxylic acid absorption) .
  • LC-MS/MS: Enables trace quantification in biological matrices (e.g., enzyme assays) with MRM transitions .
  • Titration: Acid-base titration with NaOH (phenolphthalein indicator) for bulk purity assessment .

Q. What preliminary assays can evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 50–200 µg/mL test concentrations .
  • Enzyme Inhibition: Test inhibition of acetylcholinesterase or cyclooxygenase-2 (COX-2) via colorimetric assays (e.g., Ellman’s reagent) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the morpholinomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The morpholine moiety acts as an electron-donating group via its lone pair on nitrogen, enhancing the electrophilicity of adjacent carbons. This facilitates SN2 reactions at the methylene bridge (C4). For example, alkylation with iodomethane in DMF at 60°C may yield quaternary ammonium derivatives. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Model interactions with enzymes (e.g., COX-2) using PDB structures (e.g., 5KIR). Focus on hydrogen bonds between the carboxylic acid and Arg120/His90 residues .
  • DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns to evaluate conformational changes .

Q. How can regioselectivity challenges in modifying the furan ring be addressed?

Methodological Answer:

  • Directing Groups: Use protecting groups (e.g., tert-butyl ester for the carboxylic acid) to direct electrophilic substitution to C3 or C5 .
  • Metal Catalysis: Pd-catalyzed C-H activation (e.g., with directing groups like pyridine) enables functionalization at meta positions .
  • Steric Effects: Bulkier reagents (e.g., tert-butyl halides) favor substitution at less hindered positions .

Q. What experimental approaches resolve contradictions in reported bioactivity data for morpholine-containing furan derivatives?

Methodological Answer:

  • Dose-Response Curves: Replicate assays across multiple concentrations (1–100 µM) to confirm EC₅₀/IC₅₀ consistency .
  • Off-Target Screening: Use proteome profiling (e.g., kinase panels) to identify non-specific interactions .
  • Meta-Analysis: Compare data across structurally analogous compounds (e.g., 5-(quinolin-8-yl)furan-2-carboxylic acid) to isolate substituent effects .

Q. How do solvent polarity and pH affect the stability of this compound?

Methodological Answer:

  • Stability Studies: Monitor degradation via HPLC in buffers (pH 3–11) at 25–40°C. Acidic conditions (pH < 4) may protonate the morpholine, reducing solubility .
  • Kinetic Modeling: Fit degradation data to first-order kinetics to calculate half-lives .
  • Co-solvents: Use DMSO or PEG-400 to enhance aqueous stability .

Q. What strategies validate the compound’s mechanism of action in enzymatic systems?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) between the compound and purified enzymes .
  • Site-Directed Mutagenesis: Engineer enzyme mutants (e.g., COX-2 R120A) to disrupt binding and confirm interaction sites .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to track metabolic incorporation via NMR .

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